molecular formula C26H20N4O3S B5736418 N-(1-ALLYL-3-(PHENYLSULFONYL)-1H-PYRROLO(2,3-B)QUINOXALIN-2-YL)BENZAMIDE

N-(1-ALLYL-3-(PHENYLSULFONYL)-1H-PYRROLO(2,3-B)QUINOXALIN-2-YL)BENZAMIDE

Cat. No.: B5736418
M. Wt: 468.5 g/mol
InChI Key: ZOSIWNAPVXGOPO-UHFFFAOYSA-N
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Description

N-(1-ALLYL-3-(PHENYLSULFONYL)-1H-PYRROLO(2,3-B)QUINOXALIN-2-YL)BENZAMIDE is a complex organic compound that belongs to the class of pyrroloquinoxaline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-ALLYL-3-(PHENYLSULFONYL)-1H-PYRROLO(2,3-B)QUINOXALIN-2-YL)BENZAMIDE typically involves multi-step organic reactions. The starting materials often include quinoxaline derivatives, which undergo various functional group transformations to introduce the allyl, phenylsulfonyl, and benzamide groups.

Industrial Production Methods

Industrial production methods for such complex compounds usually involve optimizing reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the allyl group, leading to the formation of epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can occur at various functional groups, potentially converting nitro groups to amines or reducing double bonds.

    Substitution: Substitution reactions, such as nucleophilic aromatic substitution, can modify the quinoxaline core or the benzamide moiety.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Dimethyl sulfoxide (DMSO), acetonitrile, methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the allyl group may yield epoxides, while reduction of nitro groups may produce amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(1-ALLYL-3-(PHENYLSULFONYL)-1H-PYRROLO(2,3-B)QUINOXALIN-2-YL)BENZAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Similar Compounds

    Pyrroloquinoxaline derivatives: These compounds share a similar core structure and may exhibit comparable biological activities.

    Phenylsulfonyl derivatives: Compounds with the phenylsulfonyl group may have similar chemical reactivity and applications.

    Benzamide derivatives: Benzamide-containing compounds are often explored for their therapeutic potential.

Uniqueness

N-(1-ALLYL-3-(PHENYLSULFONYL)-1H-PYRROLO(2,3-B)QUINOXALIN-2-YL)BENZAMIDE is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

IUPAC Name

N-[3-(benzenesulfonyl)-1-prop-2-enylpyrrolo[3,2-b]quinoxalin-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20N4O3S/c1-2-17-30-24-22(27-20-15-9-10-16-21(20)28-24)23(34(32,33)19-13-7-4-8-14-19)25(30)29-26(31)18-11-5-3-6-12-18/h2-16H,1,17H2,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOSIWNAPVXGOPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=C(C2=NC3=CC=CC=C3N=C21)S(=O)(=O)C4=CC=CC=C4)NC(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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